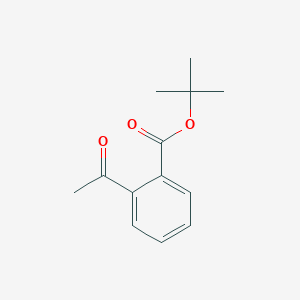
Tert-butyl 2-acetylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-acetylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the benzoate moiety, which is further substituted with an acetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-acetylbenzoate typically involves the esterification of 2-acetylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or boron trifluoride etherate. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of heterogeneous catalysts and solvent-free conditions can also be employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 2-acetylbenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed:
- Oxidation of the acetyl group can yield 2-carboxybenzoic acid.
- Reduction of the ester group can yield 2-hydroxybenzoic acid.
- Substitution reactions can yield various substituted benzoates depending on the reagents used .
Applications De Recherche Scientifique
Tert-butyl 2-acetylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of polymers and as a plasticizer in certain materials.
Mécanisme D'action
The mechanism of action of tert-butyl 2-acetylbenzoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, leading to the formation of 2-acetylbenzoic acid and tert-butyl alcohol. The acetyl group can undergo further metabolic transformations, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Tert-butyl benzoate: Similar structure but lacks the acetyl group.
Tert-butyl 2-hydroxybenzoate: Similar structure but has a hydroxyl group instead of an acetyl group.
Tert-butyl 2,2,2-trichloroacetimidate: Used in similar esterification reactions but has different reactivity due to the presence of trichloroacetimidate group.
Uniqueness: Tert-butyl 2-acetylbenzoate is unique due to the presence of both the tert-butyl and acetyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
tert-butyl 2-acetylbenzoate |
InChI |
InChI=1S/C13H16O3/c1-9(14)10-7-5-6-8-11(10)12(15)16-13(2,3)4/h5-8H,1-4H3 |
Clé InChI |
HVFMAJWJJYBKCY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane](/img/structure/B13682616.png)
![6,8-Dichloro-3,4-dihydro-1H-pyrido[4,3-e][1,4]diazepin-5(2H)-one](/img/structure/B13682628.png)




